molecular formula C22H25N3O3S2 B2470577 2-(4-(tert-butyl)phenylsulfonamido)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034442-37-8

2-(4-(tert-butyl)phenylsulfonamido)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2470577
CAS No.: 2034442-37-8
M. Wt: 443.58
InChI Key: YOTHUJPFJNRFMU-UHFFFAOYSA-N
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Description

The compound 2-(4-(tert-butyl)phenylsulfonamido)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide features a sulfonamido group attached to a 4-(tert-butyl)phenyl ring, linked via an acetamide bridge to a pyridinylmethyl group substituted with a thiophen-2-yl moiety. This structure combines hydrophobic (tert-butyl), hydrogen-bonding (sulfonamido), and aromatic (thiophene, pyridine) elements, which are critical for interactions in therapeutic targets such as enzymes or receptors.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-22(2,3)18-6-8-19(9-7-18)30(27,28)25-15-21(26)24-13-16-11-17(14-23-12-16)20-5-4-10-29-20/h4-12,14,25H,13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTHUJPFJNRFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(tert-butyl)phenylsulfonamido)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound with potential biological activities. This compound features a sulfonamide group, a thiophene ring, and a pyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, with a molecular weight of 442.6 g/mol. The structure includes:

  • Sulfonamide Group : Known for its role in various biological activities.
  • Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Pyridine Moiety : Often associated with biological activity, particularly in enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines, potentially inducing apoptosis.
  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, making this compound a candidate for further investigation as an enzyme inhibitor.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds, indicating that modifications in the structure can significantly impact their efficacy. For instance, compounds with sulfonamide groups have shown promising results against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating structurally similar compounds, it was found that derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.0 µM to 22.54 µM against human cancer cell lines such as MCF-7 and A549. The most potent compounds demonstrated mechanisms involving apoptosis induction through caspase activation and inhibition of cell proliferation pathways .

Enzyme Inhibition Potential

The sulfonamide group in this compound may confer significant enzyme inhibitory properties. Sulfonamides are well-known for their role as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Research on related sulfonamide compounds has demonstrated their effectiveness in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. For example, similar compounds showed IC50 values between 7.49 µM and 33.00 nM against AChE, indicating strong inhibitory activity .

Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis; inhibits proliferation
Enzyme InhibitionInhibits AChE; potential for other targets

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Analysis

a. tert-Butyl Group
  • Analog from : The compound N-(2-tert-butylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide shares the tert-butyl group but replaces the sulfonamido with a triazolylsulfanyl moiety. This substitution may reduce hydrogen-bonding capacity but increase steric bulk .
b. Sulfonamido Group
  • Target Compound: The sulfonamido group (-SO₂NH-) is a strong hydrogen-bond donor/acceptor, often critical for binding to proteins (e.g., carbonic anhydrase inhibitors).
c. Thiophene-Pyridine Moiety
  • Target Compound : The 5-(thiophen-2-yl)pyridin-3-yl group enables π-π stacking and dipole interactions.
  • Analog from : 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}prop-2-enamide includes a thiophene-oxazole system, highlighting the role of sulfur-containing heterocycles in modulating electronic properties .
b. Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituents Solubility Inference
Target Compound ~454 tert-butyl, sulfonamido, thiophene-pyridine Low aqueous solubility
Analog ~470 tert-butyl, triazolylsulfanyl Moderate solubility
Compound 328.44 thiophene-oxazole, cyano Higher solubility

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